3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
CAS No.: 2090295-99-9
Cat. No.: VC3197090
Molecular Formula: C8H12ClF2NO2
Molecular Weight: 227.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090295-99-9 |
|---|---|
| Molecular Formula | C8H12ClF2NO2 |
| Molecular Weight | 227.63 g/mol |
| IUPAC Name | 3-chloro-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C8H12ClF2NO2/c9-2-1-7(14)12-5-8(10,11)3-6(12)4-13/h6,13H,1-5H2 |
| Standard InChI Key | DQYJIWAXKSKFFF-UHFFFAOYSA-N |
| SMILES | C1C(N(CC1(F)F)C(=O)CCCl)CO |
| Canonical SMILES | C1C(N(CC1(F)F)C(=O)CCCl)CO |
Introduction
3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a chemical compound with the CAS number 2090295-99-9. It is characterized by its molecular formula and a molecular weight of 227.63 g/mol . This compound belongs to the class of organic compounds known as propan-1-ones, which are derivatives of propanone (acetone) with various substituents.
Synthesis and Preparation
While specific synthesis details for 3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one are not widely documented, compounds with similar structures often involve multi-step reactions involving the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the hydroxymethyl and fluorine groups. The synthesis may involve the use of protecting groups and selective fluorination methods.
Safety and Handling
Given the lack of detailed safety data sheets (MSDS) for this compound, general precautions should be taken when handling it, including wearing protective clothing and working in a well-ventilated area. The compound is likely to be hazardous, as indicated by warning statements associated with similar chemicals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume